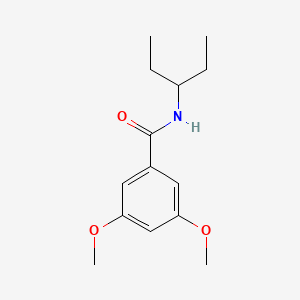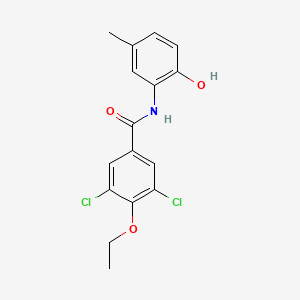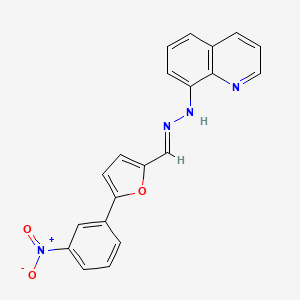![molecular formula C17H17N3O4 B5722163 N-{4-[acetyl(methyl)amino]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B5722163.png)
N-{4-[acetyl(methyl)amino]phenyl}-4-methyl-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[acetyl(methyl)amino]phenyl}-4-methyl-3-nitrobenzamide, commonly known as NMNAT2 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NMNAT2 inhibitor is a small molecule that has been identified as a potent inhibitor of NMNAT2, an enzyme that plays a crucial role in the maintenance of neuronal health and function.
作用机制
NMNAT2 inhibitor works by inhibiting the activity of NMNAT2, an enzyme that is involved in the production of NAD+ (nicotinamide adenine dinucleotide), a molecule that plays a crucial role in cellular metabolism and energy production. By inhibiting NMNAT2, NMNAT2 inhibitor reduces the levels of NAD+ in the cell, which triggers a series of cellular signaling pathways that promote neuroprotection and improve cognitive function.
Biochemical and Physiological Effects:
NMNAT2 inhibitor has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of autophagy, a cellular process that removes damaged proteins and organelles from the cell. Moreover, NMNAT2 inhibitor has been shown to increase the levels of mitochondrial biogenesis, a process that increases the number of mitochondria in the cell, which improves cellular metabolism and energy production.
实验室实验的优点和局限性
The advantages of using NMNAT2 inhibitor in lab experiments are that it is a potent and selective inhibitor of NMNAT2, which makes it an ideal tool for studying the role of NMNAT2 in cellular metabolism and energy production. However, the limitations of using NMNAT2 inhibitor in lab experiments are that it is a small molecule that can easily diffuse across cell membranes, which makes it difficult to target specific cells and tissues.
未来方向
There are several future directions for NMNAT2 inhibitor research. One area of research is to develop more potent and selective NMNAT2 inhibitors that can target specific cells and tissues. Another area of research is to investigate the therapeutic potential of NMNAT2 inhibitor in clinical trials for neurodegenerative diseases and aging-related cognitive decline. Moreover, future research should focus on elucidating the molecular mechanisms underlying the neuroprotective effects of NMNAT2 inhibitor, which will provide insights into the development of novel therapeutic strategies for neurodegenerative diseases.
合成方法
The synthesis of NMNAT2 inhibitor involves a series of chemical reactions that require specialized equipment and expertise. The most common method for synthesizing NMNAT2 inhibitor is through a multi-step process that involves the reaction of 4-methyl-3-nitrobenzoic acid with acetic anhydride and methylamine. The resulting intermediate is then reacted with 4-aminophenol to yield the final product, NMNAT2 inhibitor.
科学研究应用
NMNAT2 inhibitor has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have neuroprotective effects in various preclinical models of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Moreover, NMNAT2 inhibitor has been shown to improve cognitive function and memory in animal models of aging.
属性
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-11-4-5-13(10-16(11)20(23)24)17(22)18-14-6-8-15(9-7-14)19(3)12(2)21/h4-10H,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSWXJKDHAIMRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N(C)C(=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[acetyl(methyl)amino]phenyl}-4-methyl-3-nitrobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(methylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B5722082.png)
![N'-[3-(4-isopropylphenyl)acryloyl]-4-methoxybenzohydrazide](/img/structure/B5722091.png)


![1-phenyl-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5722099.png)
![N'-({5-[(4-cyanophenoxy)methyl]-2-furyl}methylene)-2-(2-naphthyloxy)acetohydrazide](/img/structure/B5722111.png)
![4-({2-[(4-chlorobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5722117.png)

![N-isopropyl-4-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5722140.png)


![ethyl {4-[2-(acetylamino)ethyl]phenoxy}acetate](/img/structure/B5722180.png)
![1-{[(4-chlorophenyl)thio]acetyl}piperidine](/img/structure/B5722183.png)
